N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate the impact of hydrogen bonding on self-assembly processes. Their antioxidant activities were assessed through various in vitro methods, showing significant antioxidant potential. This research opens avenues for exploring pyrazole-acetamide derivatives in coordination chemistry and their potential antioxidant applications (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a critical intermediate in the synthesis of antimalarial drugs, showcases another vital application. Utilizing immobilized lipase for this process emphasizes the role of pyrazole-acetamide derivatives in facilitating environmentally friendly and efficient drug synthesis methods (Magadum & Yadav, 2018).
Acrosin Inhibition for Fertility Research
The synthesis of novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate compounds, acting as acrosin inhibitors, represents a leap in fertility research. These inhibitors can potentially be used to regulate or enhance fertility, providing a chemical basis for developing new fertility drugs or contraceptives (Qi et al., 2011).
Anti-inflammatory and Anticancer Potential
Celecoxib derivatives, featuring pyrazole-acetamide structures, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the compound's multifaceted potential in medical research, especially in developing therapies for inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of BPTES analogs, including pyrazole-acetamide derivatives, have significantly contributed to the search for potent glutaminase inhibitors. Such inhibitors have therapeutic potential in cancer treatment by targeting cancer cells' metabolic pathways, demonstrating the importance of pyrazole-acetamide derivatives in developing novel cancer therapies (Shukla et al., 2012).
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)18-8-4-5-15(11-18)12-19(27)24-9-10-26-14-17(13-25-26)16-6-2-1-3-7-16/h1-8,11,13-14H,9-10,12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKUVRHTTVBEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.